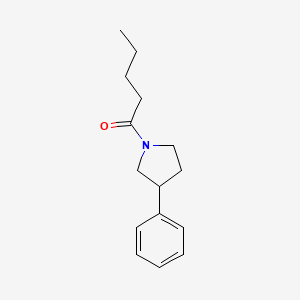![molecular formula C16H13FN2O B7468618 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is not fully understood. However, it has been shown to interact with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. It is believed that the compound acts as a competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for use in the treatment of various diseases. Additionally, it has been shown to affect the activity of glutamate receptors, which are involved in a range of physiological processes, including synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one in lab experiments is its unique properties. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it may pose a risk to human health.
Orientations Futures
There are numerous future directions for research involving 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one. One potential direction is the further study of its effects on glutamate receptors, specifically the NMDA receptor. Additionally, it may be useful to investigate the compound's potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the compound's potential toxicity and safety for use in humans.
Conclusion:
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one involves the reaction of 4-fluorobenzylamine with 3-methylquinoxalin-2,1,3(4H)-trione in the presence of a base. The reaction proceeds through nucleophilic substitution of the carbonyl group of the quinoxalinone with the amine group of the 4-fluorobenzylamine. The resulting product is then purified using column chromatography to obtain 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been used in various scientific research applications due to its unique properties. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for use in the treatment of various diseases. Additionally, it has been shown to have potential applications in the field of neuroscience, where it has been used to study the role of glutamate receptors in synaptic plasticity.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-16(20)19(10-12-6-8-13(17)9-7-12)15-5-3-2-4-14(15)18-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMFSLLFYEJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)

![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)